molecular formula C22H25N3O3 B15172954 4-Hydroxy-N,N,1,2-tetramethyl-5-[3-(2-methylphenyl)-3-oxopropyl]-1H-benzimidazole-6-carboxamide CAS No. 917957-35-8

4-Hydroxy-N,N,1,2-tetramethyl-5-[3-(2-methylphenyl)-3-oxopropyl]-1H-benzimidazole-6-carboxamide

Cat. No.: B15172954
CAS No.: 917957-35-8
M. Wt: 379.5 g/mol
InChI Key: YHLFRIHJAIQOLZ-UHFFFAOYSA-N
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Description

4-Hydroxy-N,N,1,2-tetramethyl-5-[3-(2-methylphenyl)-3-oxopropyl]-1H-benzimidazole-6-carboxamide is a complex organic compound with a unique structure that includes a benzimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-N,N,1,2-tetramethyl-5-[3-(2-methylphenyl)-3-oxopropyl]-1H-benzimidazole-6-carboxamide typically involves multiple stepsCommon reagents used in these reactions include acetic anhydride, methyl iodide, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-N,N,1,2-tetramethyl-5-[3-(2-methylphenyl)-3-oxopropyl]-1H-benzimidazole-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-Hydroxy-N,N,1,2-tetramethyl-5-[3-(2-methylphenyl)-3-oxopropyl]-1H-benzimidazole-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy-N,N,1,2-tetramethyl-5-[3-(2-methylphenyl)-3-oxopropyl]-1H-benzimidazole-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound can modulate these pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives such as:

Uniqueness

What sets 4-Hydroxy-N,N,1,2-tetramethyl-5-[3-(2-methylphenyl)-3-oxopropyl]-1H-benzimidazole-6-carboxamide apart is its unique combination of functional groups and its potential for diverse applications. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

917957-35-8

Molecular Formula

C22H25N3O3

Molecular Weight

379.5 g/mol

IUPAC Name

7-hydroxy-N,N,2,3-tetramethyl-6-[3-(2-methylphenyl)-3-oxopropyl]benzimidazole-5-carboxamide

InChI

InChI=1S/C22H25N3O3/c1-13-8-6-7-9-15(13)19(26)11-10-16-17(22(28)24(3)4)12-18-20(21(16)27)23-14(2)25(18)5/h6-9,12,27H,10-11H2,1-5H3

InChI Key

YHLFRIHJAIQOLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)CCC2=C(C3=C(C=C2C(=O)N(C)C)N(C(=N3)C)C)O

Origin of Product

United States

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